Microbial Ketone Reduction: Enantioselectivity and Yield of Endo‑Alcohol vs. Unsubstituted and Homologous Analogs
In a direct head‑to‑head microbial reduction screen using various yeast and mould strains, 3-methylbicyclo[3.2.0]hept-3-en-6-one (1a) was reduced to its corresponding endo-alcohol (2a) with a yield of 68% and an enantiomeric excess (ee) of 92%. Under identical conditions, the unsubstituted bicyclo[3.2.0]hept-2-en-6-one (1d) afforded only a 42% yield and 78% ee, while the homologous bicyclo[3.3.0]oct-7-en-2-one (1e) gave a yield of 55% and 81% ee [1][2]. The presence of the 3‑methyl substituent significantly enhances both the chemical yield and the stereoselectivity of the bioreduction, making 1a a superior substrate for generating enantiomerically enriched endo-alcohols.
| Evidence Dimension | Microbial reduction yield and enantiomeric excess of endo-alcohol |
|---|---|
| Target Compound Data | Yield: 68%; ee: 92% |
| Comparator Or Baseline | Bicyclo[3.2.0]hept-2-en-6-one (1d): Yield 42%, ee 78%; Bicyclo[3.3.0]oct-7-en-2-one (1e): Yield 55%, ee 81% |
| Quantified Difference | Yield: +26% vs 1d, +13% vs 1e; ee: +14% vs 1d, +11% vs 1e |
| Conditions | Whole‑cell microbial reduction using actively fermenting yeast strains; product isolated and analyzed by chiral GC/HPLC |
Why This Matters
Higher yield and enantiopurity directly reduce downstream purification costs and improve the feasibility of synthesizing chiral natural product intermediates.
- [1] Fantin, G., Fogagnolo, M., Medici, A., Pedrini, P., & Rosini, G. Microbial reduction of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones: a screening to homochiral endo- and exo-alcohols. Tetrahedron: Asymmetry, 1996, 7(1), 277–282. View Source
- [2] Fantin, G., Fogagnolo, M., Medici, A., Pedrini, P., & Rosini, G. Microbial reduction of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones: a screening to homochiral endo- and exo-alcohols. Tetrahedron: Asymmetry, 1996, 7(1), 277–282 (secondary record). View Source
